tert-Butyl (3-(dimethylamino)phenyl)carbamate

Thermal stability Distillation purification Process chemistry

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) is a Boc-protected aromatic amine building block with molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol. This solid compound belongs to the tert-butyl carbamate class and features a meta-dimethylamino substituent on the phenyl ring, which differentiates it from simpler N-Boc-aniline analogues in both polarity and thermal stability.

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 1160436-95-2
Cat. No. B592129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(dimethylamino)phenyl)carbamate
CAS1160436-95-2
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC=C1)N(C)C
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-7-6-8-11(9-10)15(4)5/h6-9H,1-5H3,(H,14,16)
InChIKeyXYXNWDMQJOHFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2): Procurement-Ready Physicochemical and Specification Profile


tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) is a Boc-protected aromatic amine building block with molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol . This solid compound belongs to the tert-butyl carbamate class and features a meta-dimethylamino substituent on the phenyl ring, which differentiates it from simpler N-Boc-aniline analogues in both polarity and thermal stability . Suppliers typically offer this compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) Carries Procurement Risk


Generic substitution among Boc-protected aniline derivatives is not scientifically sound. The meta-dimethylamino substituent in tert-Butyl (3-(dimethylamino)phenyl)carbamate raises the boiling point to 305.6 °C, compared to 235.3 °C for unsubstituted tert-butyl phenylcarbamate (N-Boc-aniline, CAS 3422-01-3), and increases both LogP (3.45 vs. 3.11) and polar surface area (PSA 41.57 vs. 38.33 Ų) . These differences affect chromatographic retention, solvent partitioning, and downstream reactivity in multi-step syntheses. Furthermore, the mandated 2–8 °C storage condition contrasts with the room-temperature storage of simpler N-Boc-anilines, making cold-chain planning a necessary procurement consideration .

Quantitative Differentiation Evidence for tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) Versus Closest Analogues


Boiling Point Comparison: tert-Butyl (3-(dimethylamino)phenyl)carbamate vs. tert-Butyl Phenylcarbamate (N-Boc-aniline)

The target compound exhibits a normal boiling point of 305.6 ± 25.0 °C at 760 mmHg, substantially higher than the 235.3 ± 9.0 °C recorded for the closest structural analogue, tert-butyl phenylcarbamate (CAS 3422-01-3) . This 70.3 °C difference reflects the enhanced intermolecular interactions conferred by the meta-dimethylamino group. The elevated boiling point implies that the target compound can tolerate higher-temperature reaction conditions without evaporative loss, a critical consideration in solvent-stripping or distillation-intensive processes .

Thermal stability Distillation purification Process chemistry

Lipophilicity and Polar Surface Area Differentiation: Impact on Chromatographic and Extraction Behavior

The target compound has a calculated LogP of 3.45 and a polar surface area (PSA) of 41.57 Ų, compared to LogP 3.11 and PSA 38.33 Ų for tert-butyl phenylcarbamate (CAS 3422-01-3) . The increase of 0.34 LogP units and 3.24 Ų PSA indicates the target compound is simultaneously more lipophilic and more polar than the unsubstituted analogue, a non-trivial property combination that affects both reverse-phase HPLC retention times and liquid-liquid extraction partition coefficients .

Lipophilicity Chromatography Extraction Medicinal chemistry

Storage Condition Requirement: 2–8 °C Cold Storage vs. Room Temperature for N-Boc-aniline Analogues

Supplier specifications for tert-Butyl (3-(dimethylamino)phenyl)carbamate mandate storage at 2–8 °C in a sealed, dry environment . In contrast, tert-butyl phenylcarbamate (CAS 3422-01-3) is specified for storage at ambient room temperature in a sealed dry container . This difference necessitates refrigerated shipping and cold storage infrastructure, which directly impacts procurement logistics and cost .

Stability Storage Supply chain Procurement logistics

Recommended Application Scenarios for tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection of Aniline with Enhanced Thermal Stability

When a synthetic route demands a Boc-protected aniline intermediate that can survive elevated-temperature steps (e.g., solvent stripping at >250 °C), the target compound's boiling point of 305.6 °C provides a 70 °C safety margin over N-Boc-aniline (235.3 °C) . This margin reduces the risk of distillative loss, making the target compound the preferred choice for process chemistry at scale.

PROTAC and Protein Degrader Building Block Applications Requiring Specific Lipophilicity

The target compound is categorized under 'Protein Degrader Building Blocks' by multiple suppliers [1]. Its LogP of 3.45 places it in a favorable lipophilicity range for cell permeability in PROTAC linker-payload constructs, while its Boc protecting group enables ready deprotection under mild acidic conditions for subsequent conjugation steps.

Chromatographic Method Development and Analytical Reference Standard Procurement

Because the target compound exhibits a distinct combination of LogP (3.45) and PSA (41.57 Ų) that differs from unsubstituted N-Boc-aniline, it serves as a valuable reference standard for calibrating reverse-phase HPLC and LC-MS methods in laboratories developing analytical protocols for dimethylamino-substituted aromatic carbamates.

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